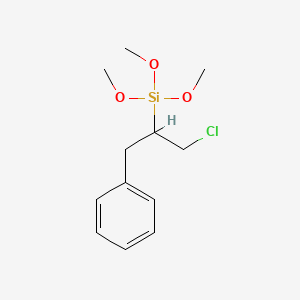
1-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane is a heterocyclic compound featuring a pyrimidine ring substituted with chlorine and trifluoromethyl groups, and a diazepane ring
Vorbereitungsmethoden
The synthesis of 1-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate amines and carbonyl compounds under controlled conditions.
Introduction of Chlorine and Trifluoromethyl Groups: Chlorination and trifluoromethylation are achieved using reagents such as N-chlorosuccinimide (NCS) and trifluoromethyl iodide (CF3I) in the presence of catalysts.
Formation of the Diazepane Ring: The diazepane ring is introduced through cyclization reactions involving diamines and dihalides under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or trifluoromethyl positions using nucleophiles like amines or thiols, forming substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures (e.g., reflux conditions).
Wissenschaftliche Forschungsanwendungen
1-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane has been explored for various scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in cancer and infectious diseases.
Biological Studies: It is used as a probe in biochemical assays to study enzyme kinetics and inhibition mechanisms.
Material Science: The compound’s unique structural features make it a candidate for developing advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. The presence of chlorine and trifluoromethyl groups enhances its binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
1-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane can be compared with other similar compounds, such as:
2-Chloro-6-(trifluoromethyl)pyridin-4-amine: This compound shares the pyrimidine core but differs in the substitution pattern and ring structure.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have similar heterocyclic frameworks and are also explored for their biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the diazepane ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H12ClF3N4 |
|---|---|
Molekulargewicht |
280.68 g/mol |
IUPAC-Name |
1-[6-chloro-2-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane |
InChI |
InChI=1S/C10H12ClF3N4/c11-7-6-8(17-9(16-7)10(12,13)14)18-4-1-2-15-3-5-18/h6,15H,1-5H2 |
InChI-Schlüssel |
GBYIZAYHFHUPAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCN(C1)C2=CC(=NC(=N2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


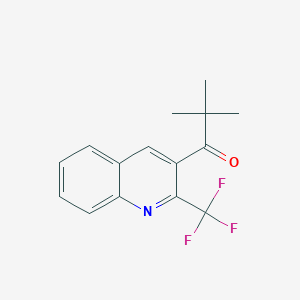
![3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11847402.png)
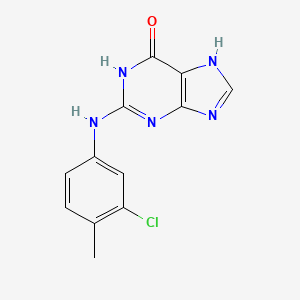





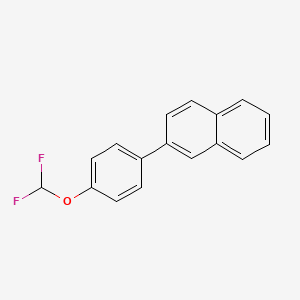

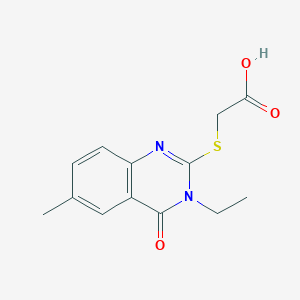

![(S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate](/img/structure/B11847477.png)
